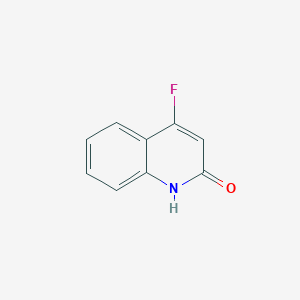

4-Fluoro-2-hydroxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBMDSYKQUZMRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Landscape of 4-Fluoro-2-hydroxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Identification

The quinoline scaffold is a privileged structure in drug discovery, and the introduction of fluorine and hydroxyl groups can significantly modulate its physicochemical and biological properties.[1] 4-hydroxyquinolines exist in a tautomeric equilibrium with their 4-quinolone counterparts. The specific properties of fluorinated quinolones can vary based on the position of the fluorine atom and other substituents. Below is a summary of properties for related fluoro-hydroxyquinoline derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 8-Fluoro-4-hydroxyquinoline | 63010-71-9 | C₉H₆FNO | 163.15 | 278-282 |

| 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 31009-34-4 | C₁₀H₅F₄NO | 231.15 | 259-263[2] |

| 8-Fluoro-4-hydroxy-2-methylquinoline | 5288-22-2 | C₁₀H₈FNO | 177.18 | Not specified |

| 6-Fluoro-4-hydroxy-2-methylquinoline | 15912-68-2 | C₁₀H₈FNO | 177.18 | 273-277[1][3] |

Synthesis of Fluoro-hydroxyquinolines

The synthesis of 4-hydroxyquinolines is often achieved through well-established named reactions in organic chemistry. The Gould-Jacobs reaction is a notable method for producing fluoro-4-hydroxyquinoline-3-carboxylic acids.[4] Another common approach is the Conrad-Limpach reaction.[5]

Experimental Protocol: General Synthesis of 4-hydroxy-2-quinolone Derivatives

A green chemistry approach utilizing microwave irradiation and a bismuth chloride catalyst has been reported for the synthesis of 4-hydroxy-2-quinolone analogues.[6]

Materials:

-

Diethyl malonate

-

β-enaminone derivative

-

Ethanol

-

Bismuth chloride (BiCl₃)

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Diethyl ether

-

n-hexane

Procedure: [6]

-

Preparation of β-enaminone:

-

In a microwave reactor, combine dimedone or cyclohexanedione (1 mmol), an appropriate amine (1 mmol), and CuBr (0.05 mmol).

-

Subject the mixture to ultrasound at 40 kHz at room temperature until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

Add 5 mL of EtOAc or DCM, recover the catalyst by filtration, and concentrate the filtrate.

-

Crystallize the pure product from a 1:1 mixture of diethyl ether and n-hexane at 6 °C overnight. Filter and dry the product.

-

-

Synthesis of 4-hydroxy-2-quinolone:

-

In a glass tube, introduce a 3:1 mixture of diethyl malonate and the prepared β-enaminone in 1 mL of ethanol.

-

Add 0.2 mmol of BiCl₃ to the mixture.

-

Subject the reaction to microwave irradiation for 5-13 minutes, monitoring progress by TLC.

-

Upon completion, add 5 mL of ethanol and recover the catalyst by filtration.

-

The filtrate contains the 4-hydroxy-2-quinolone product, which can be further purified.

-

Caption: Workflow for the synthesis of 4-hydroxy-2-quinolones.

Applications in Research and Drug Development

Fluoro-hydroxyquinolines are versatile building blocks with a wide range of applications, primarily driven by their biological activities.

Antibacterial Agents

The quinolone core is famously associated with antibacterial activity. Fluoroquinolones, a major class of antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7] Flumequine was one of the first fluoroquinolone antibiotics.[8] The introduction of a fluorine atom at the C6 position of the quinolone ring has been shown to significantly enhance antimicrobial activity.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. ossila.com [ossila.com]

- 3. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Flumequine - Wikipedia [en.wikipedia.org]

physical and chemical properties of 4-Fluoro-2-hydroxyquinoline

Disclaimer: Experimental data specifically for 4-Fluoro-2-hydroxyquinoline is limited in publicly available literature. The information presented in this guide is a consolidation of data from closely related isomers and analogous compounds. Researchers should validate this information through experimental studies for this compound.

Introduction

Quinolone derivatives are a significant class of heterocyclic compounds that form the core structure of many synthetic antibacterial agents. The introduction of a fluorine atom into the quinoline ring, creating fluoroquinolones, marked a substantial advancement in the development of broad-spectrum antibiotics.[1][2] 4-Hydroxyquinolines, and their tautomeric 4-quinolone forms, are key pharmacophores in numerous biologically active molecules, exhibiting a wide range of activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3] This technical guide focuses on the physical and chemical properties of this compound, a member of this important class of compounds. Due to the scarcity of direct experimental data, this guide leverages information from closely related isomers to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. The following tables summarize the available and estimated data based on its isomers.

Table 1: Physical Properties of this compound and Related Isomers

| Property | This compound | 6-Fluoro-4-hydroxy-2-methylquinoline | 8-Fluoro-4-hydroxyquinoline |

| Molecular Formula | C9H6FNO | C10H8FNO[] | C9H6FNO |

| Molecular Weight | 163.15 g/mol | 177.18 g/mol [] | 163.15 g/mol |

| Appearance | Not Available | White to Almost White Powder to Crystal[] | Powder |

| Melting Point | Not Available | 273-277 °C[] | 278-282 °C |

| Boiling Point | Not Available | 316.7±37.0°C at 760 mmHg[] | Not Available |

| Solubility | Not Available | No information available[5] | Not Available |

| pKa | Not Available | Not Available | Not Available |

Table 2: Spectroscopic Data of this compound and Related Isomers

| Spectroscopy | This compound | Related Compounds (Isomers/Analogues) |

| 1H NMR | Not Available | For a related 6,7-difluoro-4-hydroxyquinoline derivative, the hydroxyl proton appears downfield as a broad signal around 13.16 ppm.[1] Aromatic protons typically appear between 7.00 and 8.00 ppm.[1] |

| 13C NMR | Not Available | For a related 6,7-difluoro-4-hydroxyquinoline derivative, the C-OH carbon signal is observed in the downfield region at approximately 167.73 ppm.[1] |

| 19F NMR | Not Available | For a related 6,7-difluoro-4-hydroxyquinoline derivative, fluorine signals appear between -115 and -138 ppm.[1] |

| Mass Spectrometry | Not Available | The molecular ion peak is expected at m/z 163.15. Fragmentation patterns of fluoroquinolones often involve the loss of peripheral groups and rearrangement of the heterocyclic ring.[6] |

| IR Spectroscopy | Not Available | For related 4-hydroxy-2-oxo-quinoline derivatives, characteristic peaks are observed for C=O stretching, N-H stretching, and aromatic C-H stretching.[7] |

Chemical Properties and Reactivity

This compound is expected to exhibit reactivity characteristic of the 2-hydroxyquinoline scaffold. It exists in tautomeric equilibrium with its 2-quinolone form. The hydroxyl group can undergo O-alkylation and O-acylation reactions. The quinoline ring is susceptible to electrophilic substitution reactions, with the position of substitution influenced by the existing substituents. The fluorine atom at the 4-position is a weak deactivator and will influence the regioselectivity of such reactions. The reactivity of the related 4-halo-2-aminoquinolines has been studied, providing insights into potential synthetic transformations.

Experimental Protocols

Synthesis: Conrad-Limpach Reaction

A common method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[8]

Reaction Scheme:

Caption: General workflow for the Conrad-Limpach synthesis of 4-hydroxyquinolines.

Methodology:

-

Enamine Formation: A substituted aniline (e.g., 3-fluoroaniline for the synthesis of this compound) is reacted with a β-ketoester (e.g., diethyl malonate) in a suitable solvent, often with an acid catalyst. The mixture is heated to drive off water and form the enamine intermediate.

-

Cyclization: The enamine intermediate is heated to a high temperature (typically >250 °C) in a high-boiling solvent like diphenyl ether to induce cyclization and form the 4-hydroxyquinoline product.

-

Purification: The product is isolated by cooling the reaction mixture, followed by filtration and washing with a suitable solvent. Further purification can be achieved by recrystallization or column chromatography.

Analytical Methods

The characterization of this compound would involve a combination of spectroscopic and chromatographic techniques.

Analytical Workflow:

Caption: General analytical workflow for the characterization of a synthesized quinoline derivative.

Methodologies:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column is commonly used for the analysis of fluoroquinolones.[9] A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection can be achieved using UV-Vis or fluorescence detectors.[9]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a sensitive technique for the determination of the molecular weight and fragmentation pattern of fluoroquinolones.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for the structural elucidation of fluorinated quinolines.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[7]

Biological Activity and Mechanism of Action

While the specific biological activity of this compound has not been extensively reported, as a fluoroquinolone derivative, it is anticipated to exhibit antibacterial properties. The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10] These enzymes are essential for bacterial DNA replication, transcription, and repair.

Fluoroquinolone Mechanism of Action:

Caption: General mechanism of action for fluoroquinolone antibiotics.

The inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately resulting in bacterial cell death. The presence and position of the fluorine atom are known to significantly enhance the antibacterial activity of quinolones.[1]

Conclusion

This compound is a member of the medicinally important class of fluoroquinolones. While specific experimental data for this isomer is scarce, this guide provides a comprehensive overview of its expected physical and chemical properties, along with general protocols for its synthesis and analysis, based on data from closely related compounds. Further experimental investigation is necessary to fully characterize this compound and to explore its potential as a therapeutic agent. This guide serves as a valuable resource for researchers initiating studies on this and other novel fluoroquinolone derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluoroquinolones: the Next Generation [reviewofoptometry.com]

4-Fluoro-2-hydroxyquinoline: An In-depth Technical Guide on Tautomerism and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium and stability of 4-fluoro-2-hydroxyquinoline. While direct quantitative experimental data for this specific molecule is limited in public literature, this document synthesizes information from closely related analogs and computational studies to present a thorough understanding of its chemical behavior. The guide covers the fundamental principles of keto-enol tautomerism in the quinoline scaffold, details experimental methodologies for its study, and discusses the implications for drug development.

Introduction to this compound Tautomerism

Quinolone and hydroxyquinoline derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1][2] The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties, which are in turn governed by tautomeric equilibria. This compound can exist in two primary tautomeric forms: the enol form (this compound) and the keto form (4-fluoro-1H-quinolin-2-one). The position of this equilibrium is critical as it influences key physicochemical properties such as solubility, pKa, hydrogen bonding capability, and receptor-binding interactions. Understanding and predicting the predominant tautomeric form is therefore a crucial aspect of rational drug design and development.

The tautomerism of 4-hydroxyquinolines, in general, has been a subject of considerable study. The equilibrium is influenced by electronic effects of substituents, solvent polarity, and the potential for intramolecular hydrogen bonding.[3] For instance, computational studies on various substituted 4-hydroxyquinolines have been performed to determine the stability of their tautomers.[4][5] In the case of 2-hydroxyquinolines, the keto form is often found to be the more stable tautomer.[6]

Tautomeric Equilibrium and Stability

The tautomeric equilibrium of this compound involves the migration of a proton between the oxygen at the 2-position and the nitrogen at the 1-position, with a concurrent shift of the double bonds within the heterocyclic ring.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Factors Influencing Stability

-

Intramolecular Hydrogen Bonding: The presence of a substituent at the 3-position capable of accepting a hydrogen bond can significantly stabilize the enol form.

-

Aromaticity: The enol form retains a fully aromatic pyridine ring, which contributes to its stability. In the keto form, the aromaticity of the nitrogen-containing ring is disrupted.

-

Solvent Effects: Polar solvents can influence the tautomeric equilibrium by differentially solvating the two forms. More polar tautomers are generally favored in more polar solvents.[8]

-

Electronic Effects of Substituents: The fluorine atom at the 4-position, being electron-withdrawing, can influence the electron density throughout the quinoline ring system and thereby affect the relative stability of the tautomers.

Quantitative Data from Analogous Systems

Although direct data for this compound is absent, the following table summarizes hypothetical data based on trends observed in related substituted quinolones. This data is for illustrative purposes to guide researchers in their expectations.

| Tautomer Form | Solvent System | Hypothesized Tautomer Ratio (Keto:Enol) | Hypothesized ΔG (kJ/mol) | Reference Analogs |

| 4-Fluoro-1H-quinolin-2-one (Keto) | Non-polar | Minor component | > 0 | Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate[7] |

| This compound (Enol) | Non-polar | Major component | < 0 | Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate[7] |

| 4-Fluoro-1H-quinolin-2-one (Keto) | Polar Aprotic | Minor component | > 0 | General trend for 2-hydroxyquinolines |

| This compound (Enol) | Polar Aprotic | Major component | < 0 | General trend for 2-hydroxyquinolines |

| 4-Fluoro-1H-quinolin-2-one (Keto) | Polar Protic | Minor component | > 0 | General trend for 2-hydroxyquinolines |

| This compound (Enol) | Polar Protic | Major component | < 0 | General trend for 2-hydroxyquinolines |

Experimental Protocols for Tautomer Analysis

Synthesis of this compound (Representative Protocol)

A common method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[9] A representative protocol for a related compound, 6-fluoro-4-hydroxy-2-methylquinoline, involves the reaction of 4-fluoroaniline with ethyl acetoacetate followed by cyclization at high temperature in a suitable solvent like diphenyl ether or Dowtherm A.[10]

Step 1: Formation of the anilinocrotonate A mixture of 4-fluoroaniline and ethyl acetoacetate is heated, often in the presence of an acid catalyst, to form the intermediate ethyl 3-(4-fluoroanilino)crotonate.

Step 2: Cyclization The anilinocrotonate is added to a high-boiling point solvent (e.g., diphenyl ether) and heated to approximately 250 °C to effect cyclization to 6-fluoro-4-hydroxy-2-methylquinoline. A similar approach could be adapted for the synthesis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the keto and enol tautomers.

-

¹H NMR: The enol form will show a characteristic signal for the hydroxyl proton (OH), often as a broad singlet. The position of this signal can be indicative of hydrogen bonding. The keto form will exhibit a signal for the N-H proton, typically in a different chemical shift range.

-

¹³C NMR: The chemical shift of the carbon at the 2-position is particularly informative. In the enol form (C-OH), this carbon will have a chemical shift typical of a carbon singly bonded to oxygen in an aromatic system. In the keto form (C=O), this carbon will resonate at a much lower field, characteristic of a carbonyl carbon.

-

¹⁹F NMR: The chemical shift of the fluorine atom can also be sensitive to the tautomeric form due to changes in the electronic environment of the quinoline ring.[11][12]

UV-Visible (UV-Vis) Spectroscopy: The keto and enol tautomers have different chromophores and will therefore exhibit distinct UV-Vis absorption spectra. The enol form, with its extended aromatic system, is expected to have a different λmax compared to the keto form, where the aromaticity of the second ring is disrupted. By comparing the spectrum of the compound in different solvents, shifts in the tautomeric equilibrium can be observed.

Role in Biological Systems and Drug Development

The broader class of fluoroquinolones are known for their antibacterial activity, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV.[13][14][15] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. The 4-oxo group of the quinolone core is essential for this activity, as it is involved in binding to the enzyme-DNA complex, mediated by a magnesium ion.

References

- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. biophysics.org [biophysics.org]

- 13. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 4-Fluoro-2-hydroxyquinoline: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-hydroxyquinoline, a fluorinated derivative of the 2-hydroxyquinoline scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. Its structural similarity to the core of numerous biologically active compounds, including the vast class of quinolone antibiotics, underscores its potential as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and known characteristics of this compound, with a focus on its historical context within the broader field of quinoline chemistry. While a singular "discovery" paper for this specific molecule is not readily identifiable in the historical literature, its synthesis and importance can be understood through the evolution of synthetic methodologies for fluorinated heterocyclic compounds.

Introduction: The Rise of Fluorinated Quinolines

The history of this compound is intrinsically linked to the development of quinoline-based pharmaceuticals, most notably the fluoroquinolone antibiotics. The journey began with the discovery of nalidixic acid in 1962, the first synthetic quinolone antibacterial agent.[1] A significant breakthrough occurred in 1980 when researchers demonstrated that the introduction of a fluorine atom to the quinolone ring dramatically broadened the antimicrobial activity, leading to the development of norfloxacin, the first fluoroquinolone.[1] This discovery sparked immense interest in the synthesis and biological evaluation of a wide array of fluorinated quinoline and quinolone derivatives.

The core structure of these compounds, often a 1,4-dihydro-4-oxo-quinoline, is crucial for their biological activity. The 2-hydroxyquinoline moiety exists in tautomeric equilibrium with its 2-quinolone form, a phenomenon that can significantly influence its chemical reactivity and biological interactions. The placement of a fluorine atom on the benzene ring, as in this compound, can profoundly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Synthesis and Methodologies

While a definitive first synthesis of this compound is not prominently documented, its preparation can be achieved through established synthetic routes for quinolone and hydroxyquinoline derivatives. A common and historically significant method for constructing the quinoline core is the Conrad-Limpach reaction . This reaction and its variations provide a reliable pathway to substituted 4-hydroxyquinolines.

General Synthetic Approach: Conrad-Limpach Cyclization

The synthesis of this compound can be conceptually approached via the Conrad-Limpach cyclization of a suitably substituted aniline with a β-ketoester.

Experimental Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on established methods):

-

Step 1: Condensation to form the intermediate enamine. 3-Fluoroaniline is reacted with diethyl malonate. This reaction is typically carried out by heating the two reactants, often without a solvent or in a high-boiling point solvent. The reaction proceeds with the elimination of ethanol to form the corresponding anilinocrotonate intermediate.

-

Step 2: Thermal Cyclization. The intermediate enamine is heated to a high temperature (typically >250 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This high-temperature condition facilitates the intramolecular cyclization to form the quinoline ring system, followed by tautomerization to the more stable hydroxyquinoline form.

-

Step 3: Isolation and Purification. After cooling, the reaction mixture is typically treated with a non-polar solvent like petroleum ether or hexane to precipitate the product. The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Physicochemical and Spectroscopic Data

Definitive, experimentally-derived quantitative data for this compound is not compiled in a single primary literature source. However, based on the known properties of related fluorinated hydroxyquinolines, the following table summarizes the expected physicochemical and spectroscopic characteristics.

| Property | Expected Value/Characteristics |

| Molecular Formula | C₉H₆FNO |

| Molecular Weight | 163.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be >200 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |

| ¹H NMR | Aromatic protons would appear in the downfield region (δ 7.0-8.5 ppm). The chemical shifts would be influenced by the fluorine substituent. The N-H and O-H protons would likely be broad and their chemical shifts dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-150 ppm. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant. The carbonyl/enolic carbon (C2) and the carbon bearing the hydroxyl group (C4) would appear at lower fields. |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift characteristic of an aryl fluoride. |

| IR Spectroscopy | Characteristic peaks would include O-H and N-H stretching (broad, ~3400-3200 cm⁻¹), C=O stretching (in the quinolone tautomer, ~1650 cm⁻¹), and C-F stretching (~1200-1100 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 163. Fragmentation patterns would likely involve the loss of CO and HCN. |

Tautomerism: The Hydroxyquinoline-Quinolone Equilibrium

A critical aspect of the chemistry of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 2-quinolone form.

Figure 2: Tautomeric equilibrium of this compound.

Potential Biological Significance and Future Directions

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in a wide range of biologically active molecules. The 4-hydroxy-2-quinolone core is a known pharmacophore with diverse activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.

Therefore, this compound serves as a valuable starting material or fragment for the synthesis of new chemical entities with potential therapeutic applications. Future research could focus on:

-

Synthesis of novel derivatives: Using the 2-hydroxy and 4-fluoro positions as handles for further chemical modifications to generate libraries of novel compounds.

-

Biological screening: Evaluating this compound and its derivatives against a range of biological targets, including bacterial and fungal strains, cancer cell lines, and specific enzymes.

-

Structure-Activity Relationship (SAR) studies: Elucidating how modifications to the this compound scaffold affect its biological activity to guide the design of more potent and selective compounds.

Conclusion

This compound, while not having a storied individual history of discovery, is a product of the broader and highly significant research into fluorinated quinolines. Its synthesis is achievable through established chemical reactions, and its structure embodies the key features that have made this class of compounds a cornerstone of medicinal chemistry. As the quest for novel and more effective therapeutic agents continues, the strategic use of fluorinated building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of drugs. Further detailed investigation into its synthesis, characterization, and biological properties is warranted to fully unlock its potential.

References

Spectroscopic and Synthetic Profile of Fluoroquinolones: A Technical Guide for Researchers

Introduction

This technical guide provides a detailed overview of the spectroscopic properties and synthesis of fluoroquinolone compounds, a critical class of molecules in drug development. Due to the limited availability of specific data for 4-Fluoro-2-hydroxyquinoline, this document focuses on the closely related and well-characterized analogue, 8-fluoro-2,3-dimethylquinolin-4-ol . The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the design, synthesis, and analysis of novel therapeutic agents based on the fluoroquinolone scaffold.

Spectroscopic Data of 8-Fluoro-2,3-dimethylquinolin-4-ol

The following tables summarize the key spectroscopic data for 8-fluoro-2,3-dimethylquinolin-4-ol, providing a baseline for the characterization of similar fluoroquinolone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 8-fluoro-2,3-dimethylquinolin-4-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.36 | s | 1H | OH |

| 7.88 | d, J = 8.1 Hz | 1H | Ar-H |

| 7.52–7.46 | m | 1H | Ar-H |

| 7.26–7.19 | m | 1H | Ar-H |

| 2.43 | s | 3H | CH₃ |

| 1.98 | s | 3H | CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of Esters of 8-fluoro-2,3-dimethylquinolin-4-ol

While specific ¹³C NMR data for 8-fluoro-2,3-dimethylquinolin-4-ol was not available in the searched literature, data for its benzoate ester derivatives provides valuable insight into the chemical shifts of the core structure. The following data is for 8-fluoro-2,3-dimethylquinolin-4-yl benzoate.[1]

| Chemical Shift (δ) ppm | Assignment |

| 163.75 | C=O (ester) |

| 160.83 | C |

| 157.74 (d, J = 255.8 Hz) | C-F |

| 151.72 (d, J = 4.5 Hz) | C |

| 137.55 (d, J = 12.2 Hz) | C |

| 134.38 | C |

| 130.49 (2C) | Ar-C |

| 128.97 (2C) | Ar-C |

| 128.21 | C |

| 125.99 (d, J = 8.2 Hz) | Ar-C |

| 123.58 (d, J = 2.4 Hz) | Ar-C |

| 123.23 | C |

| 116.72 (d, J = 4.7 Hz) | C |

| 113.24 (d, J = 19.2 Hz) | C |

| 24.39 | CH₃ |

| 12.89 | CH₃ |

Solvent: CDCl₃. Note: The assignments are for the quinoline core and may be influenced by the benzoate substituent.

Infrared (IR) Spectroscopy

Specific IR data for 8-fluoro-2,3-dimethylquinolin-4-ol was not found. However, the IR spectrum of a fluoroquinolone derivative would be expected to show characteristic absorption bands for the following functional groups:

Table 3: Expected IR Absorption Bands for a Fluoroquinolone Derivative

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (hydroxyl) |

| 3100-3000 | C-H stretch (aromatic) |

| 1650-1630 | C=O stretch (keto tautomer) |

| 1620-1580 | C=C stretch (aromatic) |

| 1250-1000 | C-F stretch |

Mass Spectrometry (MS)

Detailed mass spectrometry data for 8-fluoro-2,3-dimethylquinolin-4-ol was not available. The expected molecular ion peak ([M+H]⁺) for this compound (C₁₁H₁₀FNO) would be at m/z 192.08. Fragmentation patterns would likely involve losses of small molecules such as CO and H₂O, as well as fragmentation of the quinoline ring system.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of fluoroquinolone derivatives, based on methods reported in the literature for similar compounds.

Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol

A reported synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol involves the reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA).[1]

Procedure:

-

In a 250 mL three-necked flask, combine 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[1]

-

Heat the mixture to 150 °C.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Place the flask in an ice bath and adjust the pH to 7–8 using a 10% aqueous sodium hydroxide solution.[1]

-

Filter the resulting solid and dry it to obtain 8-fluoro-2,3-dimethylquinolin-4-ol.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

¹H NMR Parameters: Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Typical parameters include a spectral width of 0-200 ppm, a larger number of scans compared to ¹H NMR, and proton decoupling.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan the sample over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Parameters: Acquire the mass spectrum in positive ion mode. The mass range should be set to include the expected molecular ion peak.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound.

Caption: Workflow for the synthesis and spectroscopic characterization of fluoroquinolones.

References

Potential Biological Activities of 4-Fluoro-2-hydroxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of 4-Fluoro-2-hydroxyquinoline, a fluorinated heterocyclic compound. Due to a lack of direct experimental data on this specific molecule, this document extrapolates potential activities based on published research on structurally similar compounds, including fluoroquinolones, 4-hydroxy-2-quinolinone derivatives, and other substituted quinolines. The primary areas of focus are the potential anticancer, antimicrobial, and anti-inflammatory properties. This guide summarizes available quantitative data from related compounds, outlines relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows. The information presented herein is intended to serve as a predictive resource to guide future research into the therapeutic potential of this compound.

Introduction

Quinolines and their derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a fluorine atom into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This compound, as a fluorinated derivative, is therefore a molecule of significant interest for drug discovery and development. While direct studies on this compound are limited, the extensive research on related quinoline analogs provides a strong foundation for predicting its potential therapeutic applications. This guide synthesizes the existing knowledge on these related compounds to build a theoretical framework for the biological activities of this compound.

Potential Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents. The potential anticancer activity of this compound can be inferred from studies on various substituted quinolines and 4-hydroxyquinolone analogues.

Inferred Anticancer Mechanisms

Based on related compounds, potential anticancer mechanisms for this compound could involve:

-

Inhibition of Tyrosine Kinases: Many quinoline derivatives are known to inhibit tyrosine kinases like EGFR and HER-2, which are crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Related compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism by which quinoline-based compounds exert their anticancer effects.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the anticancer activity of various quinoline derivatives, providing an indication of the potential potency of this compound.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Modified 4-hydroxyquinolone analogues | HCT116 (Colon) | Varies (e.g., 3g: promising) | [1] |

| Modified 4-hydroxyquinolone analogues | A549 (Lung) | Varies | [1] |

| Modified 4-hydroxyquinolone analogues | PC3 (Prostate) | Varies | [1] |

| Modified 4-hydroxyquinolone analogues | MCF-7 (Breast) | Varies | [1] |

| 2-morpholino-4-anilinoquinoline derivatives | HepG2 (Liver) | 8.50 - 12.76 | [2] |

Experimental Protocols for Anticancer Activity Assessment

The following is a generalized protocol for evaluating the in vitro anticancer activity of a compound like this compound, based on common methodologies.

MTT Assay for Cytotoxicity:

-

Cell Seeding: Plate human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for another 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualization of a Potential Signaling Pathway

Potential Antimicrobial Activity

Fluoroquinolones are a well-established class of antibiotics, suggesting that this compound may also possess antimicrobial properties.

Inferred Antimicrobial Mechanisms

The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. It is plausible that this compound could act through a similar mechanism.

Quantitative Data from Structurally Similar Compounds

The following table presents the antimicrobial activity of some quinoline derivatives against various pathogens.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4-hydroxy-2-quinolone analogs | Aspergillus flavus | IC50: 1.05 (for a brominated analog) | [3] |

| 8-hydroxyquinoline derivative (PH176) | MRSA | MIC50: 16, MIC90: 32 | [4] |

| Quinolinequinones | Staphylococcus aureus | 1.22 | [5] |

| Quinolinequinones | Enterococcus faecalis | Varies | [5] |

Experimental Protocols for Antimicrobial Activity Assessment

A standard method to determine the antimicrobial efficacy of a compound is the broth microdilution assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 5 x 10⁵ CFU/mL) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Serial Dilution: Perform a two--fold serial dilution of the test compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of the Experimental Workflow

Potential Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties, suggesting a similar potential for this compound.

Inferred Anti-inflammatory Mechanisms

The anti-inflammatory effects of related compounds are often attributed to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the reduction of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Quantitative Data from Structurally Similar Compounds

The following table provides data on the anti-inflammatory activity of related compounds.

| Compound Class | Assay | Result | Reference |

| 4',5,7-Trihydroxyflavone (Apigenin) | NF-κB signaling | Inhibition | [6] |

| Fluorine-substituted benzo[h]quinazoline-2-amine | NF-κB signaling | Inhibition | [7] |

| 4,5-Dicaffeoylquinic Acid | Nitric Oxide Production | Inhibition | [8] |

Experimental Protocols for Anti-inflammatory Activity Assessment

The Griess assay is a common method to measure nitric oxide production, an indicator of inflammation.

Griess Assay for Nitric Oxide Production:

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

NO Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Visualization of a Potential Anti-inflammatory Signaling Pathway

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently unavailable, the extensive body of research on structurally related quinoline derivatives strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. The predicted anticancer, antimicrobial, and anti-inflammatory properties warrant further investigation.

Future research should focus on:

-

Synthesis and Characterization: The straightforward synthesis of this compound to enable biological testing.

-

In Vitro Screening: Comprehensive screening of the compound against a panel of cancer cell lines, pathogenic microorganisms, and in inflammatory assay models.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize potency and selectivity.

This technical guide provides a foundational framework to stimulate and guide these future research endeavors, with the ultimate goal of unlocking the full therapeutic potential of this compound.

References

- 1. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways [mdpi.com]

- 7. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 4-Fluoro-2-hydroxyquinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for the use of 4-fluoro-2-hydroxyquinoline and its derivatives in medicinal chemistry, with a particular focus on their potential as anticancer agents through kinase inhibition.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established methods for quinoline and fluoroquinolone synthesis. A common approach involves the cyclization of appropriately substituted anilines with β-ketoesters or their equivalents.

General Synthetic Protocol

A representative synthetic route to a this compound derivative involves the reaction of a fluoro-substituted aniline with a malonic acid derivative, followed by thermal cyclization.[1]

Step 1: Condensation A mixture of a fluoro-substituted aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent) is heated, typically at 100-120°C, for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the intermediate is often solidified by cooling and washing with a non-polar solvent like hexane.

Step 2: Cyclization The intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (e.g., 240-250°C) for a short period (15-30 minutes). This high-temperature condition facilitates the intramolecular cyclization to form the quinoline ring system. After cooling, the product precipitates and can be collected by filtration and purified by recrystallization.

Biological Applications and Quantitative Data

Derivatives of this compound have demonstrated significant potential across various therapeutic areas, most notably in oncology as kinase inhibitors. The following table summarizes the in vitro anticancer activity of several this compound derivatives against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| NitroFQ 3c | MCF7 (Breast) | Viability | <50 | [2] |

| Reduced FQ 4b | MCF7 (Breast) | Viability | <50 | [2] |

| Reduced FQ 4c | MCF7 (Breast) | Viability | <50 | [2] |

| Reduced FQ 4f | MCF7 (Breast) | Viability | <50 | [2] |

| NitroFQ 3e | T47D (Breast) | Proliferation | <50 | [2] |

| Reduced FQ 4b | T47D (Breast) | Proliferation | <50 | [2] |

| Reduced FQ 4c | T47D (Breast) | Proliferation | <50 | [2] |

| TriazoloFQ 5a | T47D (Breast) | Proliferation | <50 | [2] |

| Reduced FQ 4c | A549 (Lung) | Proliferation | <50 | [2] |

| Reduced FQ 4f | A549 (Lung) | Proliferation | <50 | [2] |

| Reduced FQ 4c | PANC1 (Pancreatic) | Viability | <50 | [2] |

| NitroFQ 3e | PC3 (Prostate) | Proliferation | <50 | [2] |

| Reduced FQ 4c | PC3 (Prostate) | Proliferation | <50 | [2] |

| TriazoloFQ 5f | PC3 (Prostate) | Proliferation | <50 | [2] |

| TriazoloFQ 5a | A375 (Melanoma) | Cytotoxicity | <50 | [2] |

| NitroFQs (3a, 3b, 3f) | K562 (Leukemia) | Proliferation | <50 | [2] |

| Reduced FQs (4a, 4c, 4d, 4e) | K562 (Leukemia) | Proliferation | <50 | [2] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or cytostatic effects of compounds on cancer cells.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivative in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This protocol is used to determine the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR2)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

Kinase reaction buffer

-

ATP solution

-

This compound derivative stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the this compound derivative in kinase reaction buffer.

-

In a white-walled microplate, add the diluted compound, the specific kinase, and its substrate.

-

Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL. Include a no-inhibitor control and a no-kinase control.

-

Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound derivatives often exert their anticancer effects by inhibiting key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. The diagrams below illustrate a general experimental workflow and a common signaling pathway targeted by these compounds.

Caption: A typical workflow for the development of this compound derivatives as potential therapeutic agents.

Many quinoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR). Inhibition of these receptors can block downstream signaling pathways that promote cancer progression.[3][4]

References

- 1. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 2. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for the N-Alkylation of 4-Fluoro-2-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic protocols for the N-alkylation of 4-fluoro-2-hydroxyquinoline, a crucial scaffold in medicinal chemistry. The resulting N-alkylated products are of significant interest in drug discovery, particularly for the development of novel antimicrobial and anticancer agents. This document details established methodologies, presents comparative data, and provides step-by-step experimental procedures.

Introduction

This compound, also known as 4-fluoro-2(1H)-quinolone, is a heterocyclic compound that serves as a valuable starting material in the synthesis of various biologically active molecules. The introduction of an alkyl group at the nitrogen atom (N-1 position) can significantly modulate the compound's physicochemical properties and biological activity. N-alkylated quinolones are known to exhibit a range of pharmacological effects, including potent antibacterial and anticancer activities. Their mechanism of action often involves the inhibition of key cellular enzymes such as DNA gyrase and topoisomerase IV in bacteria, or the modulation of signaling pathways in eukaryotic cells.[1][2][3] This document outlines three common and effective protocols for the N-alkylation of this compound: Classical N-Alkylation under basic conditions, Phase Transfer Catalysis (PTC), and the Mitsunobu Reaction.

Data Presentation: N-Alkylation of 2-Quinolone Analogs

Due to the limited availability of specific quantitative data for the N-alkylation of this compound in publicly accessible literature, the following table summarizes representative yields for the N-alkylation of closely related 2-quinolone scaffolds under various conditions. This data provides a valuable reference for estimating the expected efficiency of these reactions for the target molecule.

| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |

| Ethyl Bromide | K₂CO₃ | TBAB | Dioxane | 25 | 2-4 | 50-76 | 4-chloro-6-methylquinolin-2(1H)-one[4] |

| Allyl Bromide | K₂CO₃ | TBAB | Dioxane | 25 | 2-4 | 50-76 | 4-chloro-6-methylquinolin-2(1H)-one[4] |

| Benzyl Chloride | K₂CO₃ | - | DMF | 100 | 3 | 82 | Quinazolin-4(3H)-one[5] |

| Ethyl 6-bromohexanoate | K₂CO₃ | - | DMF | RT | - | 85 | Quinazolin-4(3H)-one[5] |

| Methyl Bromoacetate | K₂CO₃ | - | DMF | RT | - | - | 2-chloro-4(3H)-quinazolinone[6] |

Note: The yields presented are for analogous quinolone or quinazolinone systems and should be considered as indicative for the N-alkylation of this compound.

Experimental Protocols

The following are detailed methodologies for the N-alkylation of this compound based on established chemical principles and analogous reactions reported in the literature.

Protocol 1: Classical N-Alkylation with an Alkyl Halide under Basic Conditions

This method is a straightforward and widely used approach for N-alkylation, employing a base to deprotonate the nitrogen atom, followed by nucleophilic attack on an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction to a temperature between 40-80°C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-alkylated 4-fluoro-2-quinolone.

Protocol 2: N-Alkylation via Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis is an efficient method for reactions involving reactants in immiscible phases. A phase transfer catalyst facilitates the transfer of the deprotonated quinolone from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[4]

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl bromide, allyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

Dioxane or Toluene

-

Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq), potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1 eq) in dioxane.

-

Add the alkyl halide (1.2 eq) to the vigorously stirred suspension.

-

Maintain vigorous stirring at room temperature or with gentle heating (e.g., 40-50°C) and monitor the reaction by TLC.

-

Once the reaction is complete, filter the solid inorganic salts and wash them with dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining catalyst and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 3: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction allows for the N-alkylation of 2-quinolones with a primary or secondary alcohol under mild, neutral conditions. This method is particularly useful for sensitive substrates.

Materials:

-

This compound

-

Primary or secondary alcohol (e.g., ethanol, benzyl alcohol)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

Experimental Workflow for N-Alkylation under Basic Conditions

Caption: Workflow for the classical N-alkylation of this compound.

Antimicrobial Mechanism of Action of N-Alkylated Quinolones

N-alkylated fluoroquinolones often exhibit their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, and repair.

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by N-alkylated quinolones.

References

- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes: 4-Fluoro-2-hydroxyquinoline Derivatives in the Synthesis of Potent c-Met Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal in cell proliferation, migration, and invasion.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is a key driver in the progression and metastasis of numerous human cancers, including those of the lung, stomach, and breast, making it a critical target for anticancer drug development.[4][5] Quinoline derivatives have emerged as a promising class of c-Met inhibitors, with several compounds demonstrating potent and selective activity. While the direct use of 4-fluoro-2-hydroxyquinoline as a starting material is not extensively documented in the synthesis of prominent c-Met inhibitors, the closely related 4-phenoxyquinoline and 4-(2-fluorophenoxy)quinoline scaffolds are central to a number of highly effective inhibitors. This document outlines the synthesis, biological activity, and experimental protocols related to these potent c-Met inhibitors, providing a valuable resource for researchers in the field.

c-Met Signaling Pathway

The activation of the c-Met receptor by HGF initiates a cascade of downstream signaling events that promote cancer cell growth, survival, and metastasis. Key pathways activated include the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][5] Understanding this intricate network is crucial for the rational design of targeted inhibitors.

Caption: The c-Met signaling pathway.

Synthesis of 4-Phenoxyquinoline-Based c-Met Inhibitors

The general synthetic route to 4-phenoxyquinoline-based c-Met inhibitors involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline intermediate with a substituted phenol. The 4-chloroquinoline precursor can be synthesized from the corresponding 4-hydroxyquinoline. While direct use of this compound is not prevalent, a plausible route could involve its conversion to a di-chloro derivative followed by selective substitution. A more common and documented approach starts with substituted anilines to construct the quinoline core.

Below is a representative workflow for the synthesis of these inhibitors.

Caption: General synthetic workflow for 4-phenoxyquinoline c-Met inhibitors.

Quantitative Data: In Vitro Activity of 4-Phenoxyquinoline Derivatives

Several 4-(2-fluorophenoxy)quinoline derivatives have demonstrated potent inhibitory activity against c-Met kinase and various cancer cell lines. The table below summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds.

| Compound | c-Met Kinase IC50 (nM) | HT-29 Cell Line IC50 (µM) | MKN-45 Cell Line IC50 (µM) | A549 Cell Line IC50 (µM) | H460 Cell Line IC50 (µM) | U87MG Cell Line IC50 (µM) | Reference |

| Compound 16 | 1.1 | 0.08 | 0.22 | 0.07 | - | - | [6] |

| Compound 40 | 1.86 | 1.3 (vs. Foretinib) | - | 1.5 (vs. Foretinib) | 6.8 (vs. Foretinib) | 3.5 (vs. Foretinib) | [7] |

| Foretinib | - | 0.25 | 0.31 | 0.15 | - | - | [6] |

Experimental Protocols

General Synthesis of 4-(2-Fluorophenoxy)quinoline Derivatives

The following is a generalized protocol based on reported syntheses.[6][7]

Step 1: Synthesis of 4-Chloroquinoline Intermediate

-

To a solution of the corresponding 4-hydroxyquinoline derivative in phosphorus oxychloride (POCl3), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it cautiously onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution or aqueous ammonia.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 4-chloroquinoline intermediate.

Step 2: Synthesis of the Final 4-(2-Fluorophenoxy)quinoline Product (SNAr Reaction)

-

To a solution of the 4-chloroquinoline intermediate and the desired substituted phenol in a suitable solvent (e.g., DMF, DMSO, or NMP), add a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

-

Heat the reaction mixture at 80-120 °C for 4-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize or purify the crude product by column chromatography to yield the final 4-phenoxyquinoline derivative.

In Vitro c-Met Kinase Inhibition Assay

The following is a general protocol for determining the c-Met kinase inhibitory activity of synthesized compounds.

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Add the test compound (dissolved in DMSO) at various concentrations to the wells of a 384-well plate.

-

Add the c-Met enzyme to the wells and incubate for a specified period (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

-

Incubate the reaction mixture at room temperature for a defined time (e.g., 60 minutes).

-

Terminate the reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.

-

Measure the luminescence, which is proportional to the kinase activity.

-

Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation (MTT) Assay

This protocol outlines a common method for assessing the antiproliferative activity of compounds on cancer cell lines.

-

Seed cancer cells (e.g., HT-29, MKN-45, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 values.

Conclusion

Derivatives of 4-phenoxyquinoline, particularly those with a 2-fluoro substitution on the phenoxy ring, represent a highly promising class of c-Met inhibitors. The synthetic accessibility of these compounds, coupled with their potent and selective biological activity, makes them attractive candidates for further development in cancer therapy. The protocols and data presented here provide a foundational resource for researchers aiming to design and synthesize novel c-Met inhibitors based on the quinoline scaffold. Further exploration of structure-activity relationships within this class of compounds may lead to the discovery of even more effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-CHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 4. CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Conrad-Limpach synthesis is a classical and widely utilized method for the preparation of 4-hydroxyquinolines, a key structural motif in numerous biologically active compounds and pharmaceutical agents. This reaction proceeds via a two-step sequence involving the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate (an enamine), followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product. The regioselectivity of the initial condensation and the conditions of the subsequent cyclization are critical for achieving high yields of the desired 4-hydroxyquinoline isomer.

These application notes provide a detailed experimental procedure for the Conrad-Limpach synthesis, along with key quantitative data to guide researchers in optimizing their reaction conditions.

Key Reaction Principles

The Conrad-Limpach synthesis is governed by several key principles:

-

Step 1: Enamine Formation: The reaction between an aniline and a β-ketoester at moderate temperatures (typically room temperature to reflux) leads to the formation of the kinetic product, a β-aminoacrylate. This step is often catalyzed by a small amount of acid.

-

Step 2: Thermal Cyclization: The isolated β-aminoacrylate intermediate undergoes an intramolecular cyclization at high temperatures, typically around 250 °C, to form the 4-hydroxyquinoline. This step involves the elimination of an alcohol.

-

Solvent Effects: The choice of solvent for the high-temperature cyclization is crucial for achieving high yields. High-boiling, inert solvents are traditionally used to reach the required temperatures and to ensure efficient reaction. Solvents such as mineral oil, diphenyl ether, and Dowtherm A are commonly employed.[1] However, research has identified less hazardous and more user-friendly alternatives.[1]

-

Knorr Synthesis as a Competing Reaction: It is important to note that at higher temperatures during the initial condensation (around 140 °C), the aniline can react at the ester carbonyl of the β-ketoester, leading to the thermodynamic product, a β-ketoanilide. Cyclization of this intermediate yields the isomeric 2-hydroxyquinoline in what is known as the Knorr quinoline synthesis.[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a 4-hydroxyquinoline derivative via the Conrad-Limpach reaction.

Protocol 1: Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline

This protocol is adapted from a study on solvent screening for the Conrad-Limpach synthesis and represents a typical procedure.[1]

Step 1: Synthesis of the β-Aminoacrylate Intermediate

-

To a solution of the substituted aniline (e.g., 4-nitroaniline, 1.0 eq) in a suitable solvent (e.g., toluene), add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).

-

Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

-

Heat the mixture to reflux and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the condensation.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate can be used in the next step without further purification, or it can be purified by recrystallization or column chromatography if necessary.

Step 2: Thermal Cyclization to 4-Hydroxy-2-methyl-6-nitroquinoline

-

In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude β-aminoacrylate intermediate from Step 1.

-

Add a high-boiling solvent (see Table 1 for solvent options). The recommended solvent to starting material ratio is approximately 10-20 mL of solvent per gram of intermediate.

-

Heat the mixture with stirring to the desired temperature (typically 250-260 °C).

-

Maintain the reaction at this temperature for the specified time (typically 30-60 minutes). Monitor the progress of the cyclization by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will often precipitate from the solvent upon cooling. If not, the volume of the solvent can be reduced under vacuum, or a non-polar solvent (e.g., hexanes) can be added to induce precipitation.

-